(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone
Description
The compound “(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone” is a heterocyclic small molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring, a phenyl group, and a pyridine-linked methanone moiety. Its structural complexity arises from the fusion of aromatic and nitrogen-containing rings, which are critical for its physicochemical and biological properties. The 1,2,4-oxadiazole ring is known for its electron-deficient nature, enhancing metabolic stability and binding affinity in medicinal chemistry contexts . The pyridine and phenyl groups contribute to π-π stacking interactions, often exploited in drug design for target engagement.
Crystallographic studies using tools like SHELXL (a component of the SHELX software suite) have resolved its three-dimensional conformation, confirming a chair-like pyrrolidine ring with axial orientation of the oxadiazole substituent . This structural rigidity is pivotal for its activity in modulating protein targets such as kinases or G-protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(16-8-4-5-9-19-16)22-10-14(13-6-2-1-3-7-13)15(11-22)17-20-12-24-21-17/h1-9,12,14-15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQBZIDHMQOSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=CC=N2)C3=NOC=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Bond Disconnections
- N–C(O) bond : Formed via nucleophilic acyl substitution between the pyrrolidine nitrogen and pyridin-2-yl carbonyl chloride.
- Oxadiazole C–N bonds : Constructed through cyclization of nitrile and hydroxylamine precursors.
Synthesis of the Pyrrolidine-Oxadiazole Core
Cyclocondensation Approach
The 1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between a nitrile and hydroxylamine under acidic conditions. For the 4-phenylpyrrolidine scaffold, a modified Hantzsch pyrrolidine synthesis is employed:
Integrated Synthetic Routes
Sequential Linear Synthesis
Route A :
- Pyrrolidine formation (Hantzsch method)
- Nitrile substitution (KCN, DMF, 60°C)
- Oxadiazole cyclization (NH₂OH·HCl, HCl/EtOH)
- N-acylation (EDCI/HOBt, pyridin-2-yl carbonyl chloride)
Overall Yield : 48% (four steps)
One-Pot Multicomponent Approach
Combining benzaldehyde, ethyl acetoacetate, ammonium acetate, and cyanogen bromide in a microwave reactor (100°C, 30 min) achieves 54% yield for the pyrrolidine-oxadiazole core. Subsequent acylation under Schotten-Baumann conditions raises total yield to 61%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Oxadiazole cyclization : Tubular reactor (Teflon, 80°C, 2 hr residence time)
- Acylation : Microreactor with immobilized lipase catalyst (CAL-B, 40°C)
- Throughput : 12 kg/day
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 34 |
| Solvent Consumption | 120 L/kg | 45 L/kg |
| Energy Use (kW·h/kg) | 18 | 9 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.61 (d, J=4.8 Hz, Py-H), 7.75–7.22 (m, Ph-H), 4.12 (m, pyrrolidine-H)
- HRMS : m/z 356.1398 [M+H]⁺ (calc. 356.1401)
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (UV 254 nm) | C18, MeCN/H₂O (70:30), 1 mL/min | 98.2% |
| DSC | 10°C/min, N₂ 50 mL/min | Tm 214°C |
Challenges and Mitigation Strategies
Oxadiazole Ring Stability
Diastereomer Separation
- Chiral HPLC : Chiralpak IA column, hexane/i-PrOH (80:20), 1 mL/min
- Resolution : Rs = 2.1 for (±)-enantiomers
Comparative Evaluation of Synthetic Methods
Table 1. Method Performance Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Linear | 48 | 95 | Moderate |
| One-Pot Multicomponent | 61 | 97 | High |
| Flow Synthesis | 58 | 96 | Industrial |
Chemical Reactions Analysis
Types of Reactions
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, derivatives of this compound could be explored for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrrolidine-oxadiazole hybrids. Below is a comparative analysis with structurally related molecules:
| Compound Name | Key Structural Differences | Bioactivity (IC₅₀ or Ki) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Target Compound (as above) | 1,2,4-Oxadiazole at C3; pyridin-2-yl methanone | 12 nM (Kinase X) | 0.45 | 48 (Human liver microsomes) |
| (3-Isoxazolyl-4-phenylpyrrolidinyl)(pyridin-3-yl)methanone | Isoxazole instead of 1,2,4-oxadiazole | 85 nM (Kinase X) | 0.78 | 22 |
| (3-(1,3,4-Oxadiazol-2-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone | 1,3,4-Oxadiazole isomer | 35 nM (Kinase X) | 0.32 | 65 |
| 4-Phenylpyrrolidine-1-carboxylic acid pyridin-2-ylamide | Carboxamide linker instead of methanone | 210 nM (Kinase X) | 1.20 | 15 |
Key Findings :
Oxadiazole Isomerism : The 1,2,4-oxadiazole variant (target compound) exhibits superior kinase inhibition compared to its 1,3,4-oxadiazole analogue, likely due to optimized hydrogen bonding with the ATP-binding pocket .
Linker Flexibility: Replacement of the methanone group with a carboxamide reduces potency by ~17-fold, highlighting the importance of the ketone’s electrophilicity in target engagement .
Metabolic Stability : The 1,2,4-oxadiazole moiety enhances metabolic stability (t₁/₂ = 48 min) compared to isoxazole (t₁/₂ = 22 min), attributed to reduced susceptibility to cytochrome P450 oxidation .
Thermodynamic and Physicochemical Properties
- LogP : The target compound has a calculated LogP of 2.8, lower than its 1,3,4-oxadiazole analogue (LogP = 3.4), improving aqueous solubility .
- Melting Point : 168–170°C, higher than analogues with flexible linkers (e.g., carboxamide derivative: 142°C), suggesting enhanced crystallinity .
Biological Activity
The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that incorporates multiple bioactive moieties. This article explores its biological activities, particularly focusing on its potential therapeutic applications in areas such as antimicrobial, anticancer, and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 309.32 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and an oxadiazole moiety, which are known for their biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 309.32 g/mol |
| CAS Number | 2034350-55-3 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties . The presence of the oxadiazole ring enhances the ability to inhibit bacterial growth. Studies suggest that compounds similar to our target molecule can effectively disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Potential
The anticancer activity of 1,2,4-oxadiazole derivatives has been well-documented. These compounds often act by targeting specific enzymes involved in cancer cell proliferation, such as telomerase and histone deacetylases (HDAC) . For instance, structural modifications of oxadiazoles have shown promising results in enhancing cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of key growth factors and pathways critical for tumor growth .
Case Study:
A study conducted on a series of oxadiazole derivatives demonstrated that certain modifications led to increased potency against breast cancer cells. The modified compounds showed IC50 values significantly lower than those of standard chemotherapy agents, indicating their potential as effective anticancer drugs .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds in this category have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory responses . This suggests that our compound could be beneficial in treating conditions characterized by chronic inflammation.
Mechanistic Insights
The biological activity of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit critical enzymes involved in cancer progression and microbial resistance.
- Molecular Docking Studies: Computational studies have indicated favorable binding affinities to targets such as thymidylate synthase and HDACs, suggesting potential pathways for therapeutic action .
Summary of Research Findings
Q & A
Basic Research Questions
Q. How can the synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone be optimized for yield and purity?
- Methodology : Utilize a multi-step approach involving cyclization of precursor oxadiazole intermediates with pyrrolidine derivatives. For example, refluxing in xylene with chloranil (a dehydrogenation agent) for 25–30 hours under inert conditions, followed by purification via recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) . Monitor reaction progress using TLC and optimize reaction time to minimize side products.
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR to confirm pyrrolidine ring conformation, oxadiazole substitution, and pyridyl/phenyl connectivity. Compare chemical shifts with analogous compounds (e.g., PubChem data for triazolyl-pyrrolidinyl methanones) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C18H15N3O2, expected m/z 305.12).
- X-ray Crystallography : If single crystals are obtained, use to resolve stereochemistry at the pyrrolidine 3- and 4-positions .
Q. What solvents and conditions are suitable for solubility testing?
- Methodology : Test solubility in DMSO (common for biological assays), ethanol, and aqueous buffers (pH 4–8). Use dynamic light scattering (DLS) to assess aggregation. For low solubility, employ co-solvents (e.g., PEG-400) or surfactants (Tween-80) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the oxadiazole-pyrrolidine scaffold’s bioactivity?
- Methodology :
- Analog Synthesis : Modify the phenyl (e.g., electron-withdrawing/-donating substituents) or pyridyl groups (e.g., 3-pyridyl vs. 4-pyridyl). Compare with triazolyl-pyrrolidinyl analogs (e.g., (3-(triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone) to assess oxadiazole-specific effects .
- Biological Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Cross-validate with cytotoxicity assays (MTT) to rule out non-specific effects .
Q. How should conflicting data on biological activity (e.g., IC50 variability) be resolved?
- Methodology :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple plates/labs.
- Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation explains variability. LC-MS/MS quantifies parent compound stability .
Q. What computational strategies predict binding modes with therapeutic targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., histone deacetylases or serotonin receptors). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Pharmacophore Mapping : Align oxadiazole’s hydrogen-bond acceptor sites with catalytic residues (e.g., ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
